3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid
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Description
“3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid” is a chemical compound with the molecular formula C13H10N2O2S . It has a molecular weight of 258.3 .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . The yield was reported to be 62%, with a melting point of 231–233 °C .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using NMR spectroscopy. The 1H-NMR (DMSO-d6) spectrum shows signals at 8.57 (s, 1H, imidazole H), 7.83 (d, J = 8.4 Hz, 2H, Ar-H), 7.46 (s, 1H, thiazole H), 7.09 (d, J = 8.4 Hz, 2H, Ar-H), 4.10 (s, 2H, CH2), and 3.82 (s, 3H, CH3). The 13C-NMR (DMSO-d6) spectrum shows signals at 169.2, 159.7, 147.0, 139.7, 127.5, 126.6, 121.3, 114.6, 114.0, 108.7, 55.3, and 32.2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid” include a molecular weight of 258.3 and a melting point of 231–233 °C . Its NMR spectra provide further insight into its chemical structure .
Scientific Research Applications
- Application : 3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid and its derivatives have been investigated as potential ligands for iridium complexes used in OLEDs and LED chips . Their luminescent properties make them promising candidates for enhancing device efficiency.
Organic Light Emitting Diodes (OLEDs) and Light-Emitting Diodes (LEDs)
properties
IUPAC Name |
3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c1-8-11(12(16)17)18-13-14-10(7-15(8)13)9-5-3-2-4-6-9/h2-7H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPFFNBQLCHDKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid |
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